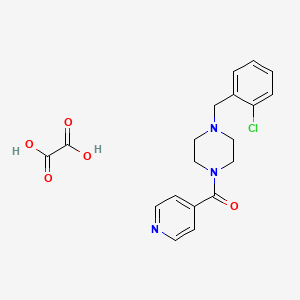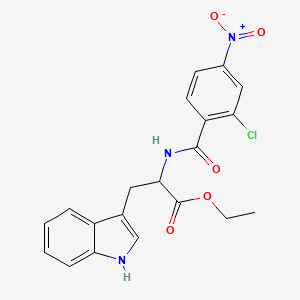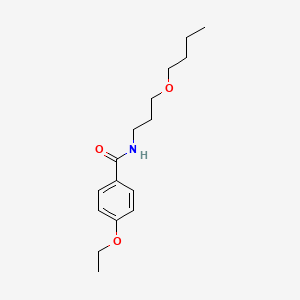![molecular formula C13H19ClNNaO5S B5111113 sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5111113.png)
sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate, also known as CES, is a chemical compound that has been extensively studied for its potential applications in scientific research. CES is a sulfamate derivative of the widely used herbicide, mecoprop, and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate has been studied for its potential applications in a variety of scientific research areas, including cancer, diabetes, and inflammation. sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate has been shown to have anticancer properties, particularly in breast and prostate cancer cells. sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate has been shown to have hypoglycemic effects, which may be beneficial in the treatment of diabetes.
Mécanisme D'action
The mechanism of action of sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of certain hormones and neurotransmitters. Specifically, sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate has been shown to inhibit the enzymes sulfotransferase and aromatase, which are involved in the metabolism of estrogen. By inhibiting these enzymes, sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate may reduce the levels of estrogen in the body, which may be beneficial in the treatment of estrogen-dependent cancers. sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate has also been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. By inhibiting this enzyme, sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate may reduce the levels of dopamine in the body, which may be beneficial in the treatment of certain neurological disorders.
Biochemical and Physiological Effects
sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate has been shown to have a variety of biochemical and physiological effects. sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate has been shown to inhibit the growth and proliferation of cancer cells, particularly breast and prostate cancer cells. sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate has been shown to have hypoglycemic effects, which may be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate in lab experiments is its relatively low cost and ease of synthesis. Additionally, sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate has been shown to have a variety of biochemical and physiological effects, which may make it a useful tool in a variety of research areas. However, one limitation of using sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate. One area of research could be the development of more efficient synthesis methods for sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate. Additionally, further research could be done to better understand the mechanism of action of sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate, particularly its effects on estrogen and dopamine metabolism. Further studies could also be done to investigate the potential applications of sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate in the treatment of other diseases, such as neurological disorders. Finally, more research could be done to investigate the potential side effects of sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate and to determine safe dosages for use in humans.
Conclusion
Sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate, or sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate, is a sulfamate derivative of the herbicide mecoprop that has been extensively studied for its potential applications in scientific research. sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate has been shown to have a variety of biochemical and physiological effects, including anticancer, anti-inflammatory, and hypoglycemic effects. While there are some limitations to using sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate in lab experiments, it has the potential to be a useful tool in a variety of research areas. Further research is needed to better understand the mechanism of action of sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate can be synthesized through a multi-step process starting with mecoprop. The first step involves the conversion of mecoprop to 4-chloro-3,5-dimethylphenol, which is then reacted with ethylene oxide to produce 3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl ether. This intermediate is then reacted with sulfamic acid to produce sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate. The synthesis of sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate is relatively straightforward and can be performed on a large scale.
Propriétés
IUPAC Name |
sodium;N-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO5S.Na/c1-4-15(21(17,18)19)7-11(16)8-20-12-5-9(2)13(14)10(3)6-12;/h5-6,11,16H,4,7-8H2,1-3H3,(H,17,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWZAVPNACVISK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC(=C(C(=C1)C)Cl)C)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClNNaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;N-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)

![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5111061.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5111085.png)
![propyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5111097.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5111114.png)
![4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine](/img/structure/B5111121.png)

![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)